Tsugarioside C

Description

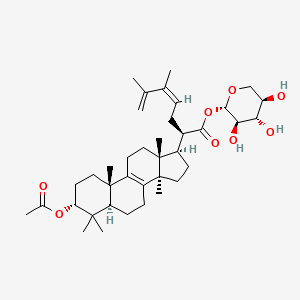

Tsugarioside C is a lanostane-type triterpenoid saponin isolated from the fruiting bodies of Ganoderma tsugae, a medicinal mushroom widely studied for its bioactive secondary metabolites. Structurally, it is characterized by a lanostane skeleton (C30) with a xyloside moiety attached at the C-21 position and a (Z)-24-methyl group, forming an 8,23,25-trien-21-oic acid ester . Its molecular formula is C37H60O7, with a monoisotopic mass of 616.433904 Da .

This compound demonstrates cytotoxic activity against liver cancer cells, specifically inhibiting Hep 3B cell proliferation through apoptosis induction . Unlike other triterpenoids from G. tsugae that target xanthine oxidase (e.g., tsugaric acids D and E) , this compound’s bioactivity is linked to its glycosylation pattern and side-chain modifications.

Properties

Molecular Formula |

C38H58O8 |

|---|---|

Molecular Weight |

642.9 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] (2R,4Z)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylhepta-4,6-dienoate |

InChI |

InChI=1S/C38H58O8/c1-21(2)22(3)10-11-24(33(43)46-34-32(42)31(41)28(40)20-44-34)25-14-18-38(9)27-12-13-29-35(5,6)30(45-23(4)39)16-17-36(29,7)26(27)15-19-37(25,38)8/h10,24-25,28-32,34,40-42H,1,11-20H2,2-9H3/b22-10-/t24-,25-,28-,29+,30-,31+,32-,34+,36-,37-,38+/m1/s1 |

InChI Key |

RJBCIJBIKBHZMX-MGAAYXLPSA-N |

Isomeric SMILES |

CC(=C)/C(=C\C[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)/C |

Canonical SMILES |

CC(=C)C(=CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)OC5C(C(C(CO5)O)O)O)C |

Synonyms |

3-acetoxy-24-methyllanosta-8,23,25-trien-21-oic acid ester xyloside tsugarioside C |

Origin of Product |

United States |

Comparison with Similar Compounds

Tsugarioside B

- Structural Similarities: Both Tsugarioside B and C are triterpenoid saponins from G. tsugae with a β-D-xyloside group at C-21. Their lanostane skeletons share acetoxy groups at C-3α .

- Key Differences :

Tsugarioside C has a (Z)-24-methyl-8,23,25-trien side chain, whereas Tsugarioside B features an 8,24-diene system without methyl substitution at C-24 . - Bioactivity :

Tsugarioside B exhibits cytotoxicity against PC3 prostate cancer cells (IC50 ~15 μM) but shows weaker inhibition of liver cancer cells compared to this compound (IC50 ~8 μM) .

Ganosinoside A

- Source: Isolated from Ganoderma sinense .

- Structural Comparison: Ganosinoside A shares a lanostane skeleton and glycosylation at C-21 but differs in sugar composition (glucoside vs. xyloside) and side-chain unsaturation (lacks the 23,25-diene system) .

- Bioactivity: Limited data exist, but preliminary studies suggest moderate anti-inflammatory effects, contrasting with this compound’s cancer-specific cytotoxicity .

Ganoderic Acid A

- Source: Ubiquitous in Ganoderma species, including G. lucidum .

- Structural Divergence: Ganoderic acid A is a non-glycosylated triterpenoid with a carboxyl group at C-26 and hydroxylation at C-7 and C-15 .

- Functional Contrast: While this compound targets apoptosis in liver cancer cells, ganoderic acid A is primarily anti-inflammatory and immunomodulatory .

Functional Comparison with Pharmacologically Related Compounds

Tsugaric Acid C

Ergosterol Peroxide

- Source: Common fungal steroid in Ganoderma spp. .

- Functional Overlap : Both compounds induce apoptosis, but ergosterol peroxide acts via ROS generation, whereas this compound’s mechanism involves mitochondrial pathway activation .

Data Tables

Table 1: Structural and Bioactive Comparison of this compound and Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.